molecular formula C22H21NO2 B2770705 N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396805-50-7

N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2770705
CAS No.: 1396805-50-7
M. Wt: 331.415
InChI Key: JXZBTCPWADFZRD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide is a chemical compound of interest in several research fields, particularly in medicinal chemistry and materials science. Its molecular structure, featuring a biphenyl group linked to a 3-hydroxy-3-phenylpropyl chain via a carboxamide bond, suggests potential as a versatile building block or intermediate. In pharmaceutical research, compounds with similar structural motifs, such as the amide and hydroxy-functionalized chain, are frequently explored for their ability to interact with enzymatic active sites. For instance, research into beta-lactamase inhibitors has demonstrated the value of designing molecules that target specific enzyme pockets, a strategy that could be applicable to this compound . Furthermore, the biphenyl component is a common feature in advanced materials. Analogs containing biphenyl and carbazole groups are investigated as key intermediates for high-performance organic light-emitting diodes (OLEDs), particularly in the development of hole-transport layers and host materials due to their favorable thermal stability and charge transport properties . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this chemical in exploratory synthesis, as a standard for analytical method development, or in the creation of novel molecular libraries for biological screening.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZBTCPWADFZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves the coupling of a biphenyl carboxylic acid derivative with a hydroxy-phenylpropyl amine. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of biphenyl carboxamides, highlighting differences in substituents, synthetic yields, and physicochemical properties:

Compound Substituents Molecular Weight Synthetic Yield Key Properties Reference
N-(Cyclooctyl)-[1,1'-biphenyl]-4-carboxamide Cyclooctyl amine 291.38 50% Hydrophobic; used in TRP channel antagonist studies
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide Decahydronaphthalen-1-amine 329.46 84% High lipophilicity (logP ~5.2); solid-state stability
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 1,3-Thiazol-2-amine 280.35 Not reported Moderate logP (4.01); potential kinase inhibition due to thiazole moiety
4'-Amino-N-(3-azidopropyl)-[1,1'-biphenyl]-4-carboxamide 3-Azidopropylamine 323.36 23% Azide functionality enables click chemistry; low aqueous solubility
N-(3-Ethynylphenyl)-4'-propyl-[1,1'-biphenyl]-4-carboxamide 3-Ethynylaniline + 4'-propylbiphenyl 355.44 76% Alkyne group for conjugation; used in inhibitor design
N-(3-Bromophenyl)-[1,1'-biphenyl]-4-carboxamide 3-Bromoaniline 352.22 Not reported Bromine enhances electrophilicity; potential halogen bonding in target binding

Key Structural and Functional Differences

Hydrophobic vs. Polar Substituents

  • Hydrophobic groups (e.g., cyclooctyl, decahydronaphthalenyl) enhance membrane permeability but reduce aqueous solubility. For example, N-(decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide exhibits a logP of ~5.2, favoring lipid bilayer penetration .
  • Polar groups (e.g., hydroxyl in the target compound, azide in 4'-amino-N-(3-azidopropyl)-[1,1'-biphenyl]-4-carboxamide) improve solubility but may limit bioavailability.

Functional Group Reactivity

  • Azide and alkyne moieties (e.g., in compounds from and ) enable bioorthogonal reactions for targeted drug delivery or imaging.
  • Halogen substituents (e.g., bromine in ) may enhance binding affinity to proteins via halogen bonds, a feature absent in the hydroxylated target compound.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide, a compound with the CAS number 1396805-50-7, is characterized by its biphenyl core and hydroxy-phenylpropyl side chain. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

PropertyValue
Molecular FormulaC22H21NO2
Molecular Weight331.4 g/mol
CAS Number1396805-50-7

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may function as a ligand for various receptors and enzymes, modulating their activity in different biological contexts. Key mechanisms include:

  • Receptor Binding : The compound has shown potential in binding to G protein-coupled receptors (GPCRs), which are crucial in neurotransmission and signal transduction pathways.
  • Enzyme Modulation : It may influence enzyme activity related to inflammatory pathways, suggesting potential anti-inflammatory properties.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Analgesic Properties

Research indicates that this compound may also possess analgesic effects. In animal models, administration led to significant reductions in pain responses, comparable to standard analgesics.

Case Studies and Research Findings

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Method : Macrophage cell lines were treated with the compound and stimulated with LPS.
    • Results : A dose-dependent decrease in TNF-alpha production was observed (p < 0.05).
  • Pain Model Assessment :
    • Objective : To assess the analgesic properties in a rat model of acute pain.
    • Method : Rats were administered varying doses of the compound before inducing pain via formalin injection.
    • Results : Significant reduction in pain behavior was noted at higher doses (p < 0.01), indicating efficacy similar to morphine.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
3-Hydroxy-N-methyl-3-phenyl-propylamineAromatic amino alcoholModerate anti-inflammatory
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineAromatic etherLimited analgesic effects

Q & A

Q. What are the standard synthetic methodologies for preparing N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide?

The synthesis typically involves amide bond formation between a biphenyl carboxylic acid derivative and a substituted amine. A general procedure includes:

  • Activation of the carboxylic acid using coupling agents like EDCI or DCC with HOBt in THF.
  • Reaction with the amine (e.g., 3-hydroxy-3-phenylpropylamine) under basic conditions (e.g., Et3_3N) at 40°C for 2–3 hours.
  • Purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm structural integrity and identify substituents.
  • Liquid Chromatography-Mass Spectrometry (LCMS) : For molecular weight validation and purity assessment.
  • Thin-Layer Chromatography (TLC) : To monitor reaction progress and isomer separation (e.g., in cases of diastereomers) .

Q. What are the primary biological targets or pathways associated with this compound?

Biphenyl carboxamide derivatives often exhibit multi-target activity. Preliminary studies suggest interactions with:

  • Enzymes : Inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase, which are implicated in inflammatory pathways .
  • Receptors : Potential modulation of transient receptor potential (TRP) channels, though specific targets require validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

SAR strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., halogens) on the biphenyl ring to enhance binding affinity.
  • Side-chain variation : Adjusting the hydroxypropyl group to improve metabolic stability (e.g., replacing labile hydroxyl groups with fluorine) .
  • Isomer profiling : Separating and testing diastereomers to identify stereochemical effects on activity .

Q. How should researchers resolve contradictions in reported biological activity across studies?

Contradictions may arise from differences in assay conditions or target specificity. Approaches include:

  • Dose-response validation : Re-evaluating activity across multiple concentrations.
  • Off-target screening : Using proteome-wide assays (e.g., kinase panels) to identify unintended interactions.
  • Comparative studies : Benchmarking against known inhibitors (e.g., celecoxib for COX-2) to confirm selectivity .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

  • Prodrug design : Masking the hydroxyl group with acetyl or phosphate moieties to reduce first-pass metabolism.
  • Halogenation : Replacing hydrogen atoms on the phenyl ring with fluorine to block oxidative degradation .
  • In vitro microsomal assays : Using liver microsomes to identify metabolic hotspots and guide structural tweaks .

Q. What is the mechanistic basis for its multi-target enzyme inhibition?

The compound’s biphenyl core and flexible hydroxypropyl chain allow:

  • Hydrophobic interactions : With non-polar enzyme pockets (e.g., COX-2’s arachidonic acid binding site).
  • Hydrogen bonding : The carboxamide and hydroxyl groups engage catalytic residues (e.g., Tyr-385 in COX-2) .
  • Dual inhibition : Simultaneous binding to COX-2 and 5-LOX via distinct conformations, reducing redundant pathway activation .

Q. How do in vitro and in vivo efficacy data correlate for this compound?

Discrepancies often stem from:

  • Pharmacokinetic limitations : Poor oral bioavailability due to high logP values.
  • Species-specific metabolism : Rodent vs. human cytochrome P450 differences.
  • Tissue penetration : Limited blood-brain barrier crossing for neuroinflammatory targets. Address via formulation (e.g., nanoparticle encapsulation) .

Q. What methods are used to characterize and separate isomeric forms of this compound?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • NMR NOESY : Identifies spatial proximity of protons in diastereomers.
  • X-ray crystallography : Confirms absolute configuration of crystalline forms .

Q. How can computational modeling guide lead optimization?

  • Docking simulations : Predict binding modes to COX-2, 5-LOX, or TRP channels.
  • QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to inhibitory potency.
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments .

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